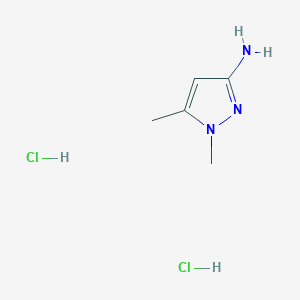

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often used as a building block for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride can be synthesized through various methods. One common approach involves the methylation of pyrazole followed by amination. For instance, pyrazole can be reacted with methylating agents such as methyl iodide or methyl bromide to form 1,5-dimethylpyrazole. This intermediate can then be aminated using ammonia or other amine sources to yield 1,5-dimethyl-1H-pyrazol-3-amine .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the hydrolysis of 1,5-dimethyl-1H-pyrazol-3-amine acetate. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, such as dopamine receptor antagonists and antibiotics.

Industry: The compound is used in the production of organic photovoltaic materials and photonic crystals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.

5-Amino-1,3-dimethylpyrazole: A compound with a similar pyrazole core but different substitution patterns.

Uniqueness

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research .

Biological Activity

1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride is a substituted pyrazole derivative with significant potential in medicinal chemistry. Its molecular formula is C5H9N3·2HCl, and it has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimalarial, and antileishmanial effects. This article explores the compound's biological activity through various studies and findings.

- Molecular Weight : Approximately 147.60 g/mol

- Physical State : Pale-yellow to brown solid

- Melting Point : 65-68 °C

- Boiling Point : Approximately 234.7 °C at 760 mmHg

- Solubility : Soluble in water (~6777 mg/L at 25 °C)

Antileishmanial and Antimalarial Properties

Research indicates that this compound exhibits potential antileishmanial and antimalarial properties. These effects are likely due to its ability to interact with specific biomolecular targets critical for the survival of pathogens.

-

Mechanism of Action :

- The compound may inhibit enzymes or pathways essential for pathogen survival, contributing to its therapeutic effects against leishmaniasis and malaria.

- Molecular simulations suggest effective binding to active sites of enzymes related to these diseases through hydrogen bonding and hydrophobic interactions.

- Case Study :

Other Biological Activities

Pyrazole derivatives are known for their diverse pharmacological activities beyond antimalarial effects:

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound imparts distinct biological properties compared to other pyrazole derivatives. This specificity enhances its significance in medicinal chemistry as a building block for synthesizing other biologically active compounds.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methyl-1H-pyrazol-5-ylmethanamine | 863548-52-1 | 0.79 |

| Pyrazolo[1,5-a]pyridin-5-amine | 1101120-37-9 | 0.76 |

| 2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-am | 122360308 | N/A |

Future Research Directions

The findings suggest several avenues for future research on this compound:

-

In-depth Pharmacological Studies :

- Further investigation into its mechanisms of action against specific pathogens can elucidate its full therapeutic potential.

-

Synthesis of Derivatives :

- Exploring structural modifications might enhance biological activity or selectivity against particular disease targets.

-

Material Science Applications :

- Given the interesting properties of pyrazole derivatives in material science, future studies could explore the utility of this compound in developing novel materials.

Properties

IUPAC Name |

1,5-dimethylpyrazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-3-5(6)7-8(4)2;;/h3H,1-2H3,(H2,6,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPXZNGJSDCICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.